molecular formula C19H19N7OS B13827171 Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide CAS No. 38911-95-4

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide

Cat. No.: B13827171
CAS No.: 38911-95-4
M. Wt: 393.5 g/mol
InChI Key: MCZGLCZEVMRFAP-UHFFFAOYSA-N
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Description

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide typically involves multiple steps, starting with the preparation of the benzimidazole and triazole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The triazole ring can interact with various biological pathways, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

38911-95-4

Molecular Formula

C19H19N7OS

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27)

InChI Key

MCZGLCZEVMRFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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